molecular formula C20H28O4 B191795 Marrubiin CAS No. 465-92-9

Marrubiin

Cat. No.: B191795
CAS No.: 465-92-9
M. Wt: 332.4 g/mol
InChI Key: HQLLRHCTVDVUJB-OBHOOXMTSA-N
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Mechanism of Action

Target of Action

Marrubiin, a labdane diterpene, is known to have a wide range of biological activities . It primarily targets peripheral mononuclear cells, which are major contributors to inflammation . Additionally, this compound has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammation and allergic reactions .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation . Furthermore, it has been suggested that this compound acts through a peripheral mechanism to exert its antinociceptive effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the release of myeloperoxidase, an enzyme involved in the body’s defense against pathogens . This compound also influences the levels of neurotransmitters such as acetylcholine and noradrenaline, and the protein expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP response element-binding protein (p-CREB) .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully established . This compound is recognized for its broad pharmacological properties, including high safety, low turnover, high stability, and minimal catabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert cytotoxic activity towards peripheral mononuclear cells . In addition, this compound has been found to preserve cholinergic function in the hippocampus, increase noradrenaline levels in the brain, and restore pCREB expression in the cortex .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is found in high concentrations in many traditionally important Lamiaceae species, which thrive in a wide range of soils and are naturalized in various regions around the world . .

Safety and Hazards

Marrubiin is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Due to its ready availability, high potential applications, and ease of modification, Marrubiin’s contribution to drug discovery needs to be put into perspective . More firm scientific evidence and well-designed clinical trials are necessary for the well-established use of this compound .

Biochemical Analysis

Biochemical Properties

Marrubiin interacts with various enzymes and proteins in biochemical reactions. Notably, it has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The interaction between this compound and AChE is of significant interest in the field of neurobiology .

Cellular Effects

This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on AChE can alter neurotransmission, thereby affecting the functioning of cells in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of AChE, inhibiting the enzyme’s activity . This interaction is believed to involve the Tyr124 residue on the AChE molecule .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, its potent inhibitory effect on AChE suggests that it could have significant impacts at both low and high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of marrubiin can be achieved starting from the keto lactone, which is prepared stereoselectively from a known keto ester . The synthetic route involves several steps, including the formation of intermediate compounds that eventually lead to the production of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from Marrubium vulgare. The extraction process often uses methanol as a solvent, followed by purification steps to isolate this compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Marrubiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include marrubiinic acid and marrubenol . These derivatives have shown potential in various pharmacological applications.

Properties

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963595
Record name Marrubiin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-92-9
Record name Marrubiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-92-9
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Record name Marrubiin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marrubiin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693
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Record name Marrubiin
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Record name 465-92-9
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Record name MARRUBIIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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